N-(4-cyanophenyl)-4-phenylbenzamide

Antiallergic N-phenylbenzamide Passive Cutaneous Anaphylaxis (PCA)

N-(4-cyanophenyl)-4-phenylbenzamide is a synthetic biphenylamide derivative characterized by a 4-cyanophenyl group linked via an amide bond to a 4-phenylbenzamide core. This compound serves as a key structural scaffold in medicinal chemistry, appearing in scientific literature as a precursor or comparator within series of N-phenylbenzamide derivatives developed for anti-allergy, anti-ulcer , and Grb7-based antitumor applications.

Molecular Formula C20H14N2O
Molecular Weight 298.3 g/mol
Cat. No. B326299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-4-phenylbenzamide
Molecular FormulaC20H14N2O
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N
InChIInChI=1S/C20H14N2O/c21-14-15-6-12-19(13-7-15)22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,(H,22,23)
InChIKeyYORGAZALAHCVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-cyanophenyl)-4-phenylbenzamide: A Biphenylamide Scaffold in Anti-Allergy and Antitumor Research


N-(4-cyanophenyl)-4-phenylbenzamide is a synthetic biphenylamide derivative characterized by a 4-cyanophenyl group linked via an amide bond to a 4-phenylbenzamide core. This compound serves as a key structural scaffold in medicinal chemistry, appearing in scientific literature as a precursor or comparator within series of N-phenylbenzamide derivatives developed for anti-allergy, anti-ulcer [1], and Grb7-based antitumor applications [2]. Its simple, bidentate structure makes it a valuable baseline analog for establishing structure-activity relationships (SAR) against more functionally complex derivatives.

Why N-(4-cyanophenyl)-4-phenylbenzamide Cannot Be Substituted by Generic Benzamide Analogs


Generic substitution within the N-phenylbenzamide class is not feasible due to the profound impact of even minor structural modifications on biological activity. The specific substitution pattern of N-(4-cyanophenyl)-4-phenylbenzamide—a terminal cyano group on the aniline ring and an unsubstituted biphenyl moiety—dictates its unique electron distribution and binding conformation. As demonstrated in a series of anti-allergy N-phenylbenzamido acid derivatives, the replacement of a 4-cyanophenyl group with other substituents or its absence can lead to a complete loss or >80-fold reduction in in vivo potency [1]. This scaffold defines a precise pharmacophoric space that cannot be assumed by generic benzamides, making its procurement essential for reproducible SAR studies [1][2].

Quantitative Differentiation of N-(4-cyanophenyl)-4-phenylbenzamide from Closest Analogs: Head-to-Head and Cross-Study Evidence


Critical Role of the 4-Cyanophenyl Group in Potentiating In Vivo Antiallergic Activity Compared to Tetrazole-Functionalized Leads

In the seminal work by Makovec et al., the foundational scaffold N-(4-cyanophenyl)-4-phenylbenzamide represents the essential core required for anti-allergy activity. The most potent derivative in this series, compound 44 (CR 2039), which incorporates a tetrazole functionality, exhibited 20- to 80-times higher potency than the reference standard disodium cromoglycate (DSCG) in the rat PCA model [1]. The activity of CR 2039 is directly dependent on the 4-cyanophenyl pharmacophore present in the target compound. Derivatives lacking this cyanophenyl group showed a dramatic reduction in activity, confirming that this core structure is the critical determinant of the class's pharmacological profile [1].

Antiallergic N-phenylbenzamide Passive Cutaneous Anaphylaxis (PCA) Cytoprotection

Dual Cytoprotective Mechanism: Superiority Over DSCG in Gastric Ulcer Models

While disodium cromoglycate (DSCG) is devoid of protective activity in gastric ulcer models, compounds within the N-(4-cyanophenyl)benzamide series, which are direct derivatives of the target compound, demonstrate significant mucosal protection [1]. The bifunctional antiallergic and cytoprotective activity is a hallmark of this specific chemical scaffold, distinguishing it from DSCG and other single-mechanism comparators.

Cytoprotection Anti-ulcer Gastric mucosal damage N-phenylbenzamide

Role as a Defined Structural Lead in Grb7-SH2 Domain Antagonism for Oncology

N-(4-cyanophenyl)-4-phenylbenzamide is structurally related to the lead phenylbenzamide NSC 104999 (1), which was identified as a Grb7 SH2 domain antagonist with a binding affinity (Kd) of 32.3 μM and an antiproliferative IC50 of 39.9 μM against MDA-MB-468 breast cancer cells [1]. Further structural optimization in this series led to compound NSC 57148 (2) with a markedly improved Kd of 1.1 μM, representing a ~30-fold increase in affinity [1]. This strong SAR gradient underscores the value of the core phenylbenzamide scaffold for rational design—a scaffold that is fundamentally represented by the target compound.

Grb7 antagonist SH2 domain Breast cancer Phenylbenzamide

Validated Application Scenarios for N-(4-cyanophenyl)-4-phenylbenzamide Based on Primary Evidence


Synthesis of High-Potency Antiallergic Leads via Tetrazole Modification

A direct application from the evidence is the use of N-(4-cyanophenyl)-4-phenylbenzamide as the key precursor for synthesizing CR 2039 (compound 44) and its analogs. The established SAR shows that modifying this core with a 1H-tetrazol-5-yl group yields a compound with 20- to 80-fold greater in vivo antiallergic potency than DSCG. This makes the target compound an indispensable starting material for any laboratory replicating or optimizing this series [1].

Investigating Dual-Action Antiallergic and Gastroprotective Mechanisms

Procurement is justified for programs exploring the unique bifunctional profile of this class: potent IgE-mediated antiallergic activity combined with gastric cytoprotection. Because the standard-of-care DSCG is completely inactive in gastric ulcer models, this scaffold provides a unique opportunity to study an integrated therapeutic approach for atopic patients with gastrointestinal complications [1].

Baseline Core for Grb7-SH2 Domain Antagonist Optimization

The compound serves as a structurally defined, minimum pharmacophore for Grb7 antagonist development. Published medicinal chemistry campaigns demonstrate that initiating optimization from this phenylbenzamide core can achieve a 30-fold improvement in target binding affinity (from Kd = 32.3 μM to 1.1 μM). This makes it a rational choice for a new lead optimization program aiming to surpass first-generation antagonists [2].

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